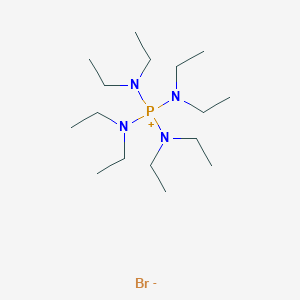
Tetrakis(diethylamino)phosphonium bromide
Übersicht
Beschreibung
Tetrakis(diethylamino)phosphonium bromide is a compound with the molecular formula C16H40BrN4P . It is a high-temperature phase-transfer catalyst and has been used in several high-temperature PTC halex reactions at 180 degrees Celsius for extended reaction times .
Molecular Structure Analysis
The molecular structure of Tetrakis(diethylamino)phosphonium bromide consists of 16 carbon atoms, 40 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 phosphorus atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
Tetrakis(diethylamino)phosphonium bromide is a powder with a melting point of 245-246 degrees Celsius . It has a molecular weight of 399.4 . Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
- DEAPB serves as a high-temperature phase-transfer catalyst (PTC). PTC facilitates reactions between immiscible phases (such as organic and aqueous) by transferring reactants across the interface. It has been employed in several high-temperature PTC halex reactions at around 180°C for extended reaction times .
Phase-Transfer Catalysis (PTC)
Zukünftige Richtungen
Tetrakis(dialkylamino)phosphonium compounds, which are similar to Tetrakis(diethylamino)phosphonium bromide, have been used in the efficient synthesis of high-performance anion exchange membranes . This suggests potential future applications of Tetrakis(diethylamino)phosphonium bromide in the field of energy applications .
Wirkmechanismus
Target of Action
Tetrakis(diethylamino)phosphonium bromide is primarily used as a phase-transfer catalyst A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place
Mode of Action
As a phase-transfer catalyst, tetrakis(diethylamino)phosphonium bromide operates by enabling the transfer of a reactant across the interface of two phases, such as an organic phase and an aqueous phase This is achieved by forming a complex with the reactant, effectively solubilizing it in the other phase
Biochemical Pathways
Its role is confined to the facilitation of chemical reactions in a laboratory or industrial setting .
Result of Action
The primary result of the action of tetrakis(diethylamino)phosphonium bromide is the successful progression of a chemical reaction that might otherwise be hindered by phase separation
Action Environment
The efficacy and stability of tetrakis(diethylamino)phosphonium bromide as a phase-transfer catalyst can be influenced by various environmental factors. These include the temperature of the reaction (it is known to be used in high-temperature reactions ), the nature of the reactants and the specific phases involved.
Eigenschaften
IUPAC Name |
tetrakis(diethylamino)phosphanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N4P.BrH/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;/h9-16H2,1-8H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSNYNMMDQPIDR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40BrN4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(diethylamino)phosphonium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















